Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3. The molecule is further functionalized with a thioacetyl linker bridging the triazolopyridazine moiety to a piperazine ring, which is esterified at the 1-position with an ethyl carboxylate group.
Key structural attributes:
- Triazolopyridazine core: Imparts rigidity and electronic diversity, enhancing binding affinity to biological targets.
- Thioacetyl linker: Provides conformational flexibility and influences metabolic stability.
- Piperazine-ethyl carboxylate: Enhances water solubility and serves as a common pharmacophore in CNS-active drugs.
Properties
IUPAC Name |
ethyl 4-[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-16-4-3-15-21-22-18(26(15)23-16)14-5-7-20-8-6-14/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLPXKNLKJQQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
Similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate may interact with various biomolecules, potentially influencing biochemical reactions.
Biological Activity
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridazines and features a unique structure that contributes to its biological activities. Its IUPAC name is ethyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate. The chemical formula is , and it has a molecular weight of 430.47 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it interacts with the active sites of key kinases, such as c-Met and Pim-1, leading to the disruption of cellular processes critical for tumor growth and survival. This inhibition can result in cell cycle arrest and increased apoptosis in cancer cells.
In Vitro Studies
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 0.15 | Significant antiproliferative effect |
| A549 | 0.83 | Moderate cytotoxicity |
| HeLa | 2.85 | Cytotoxicity observed |
In a study involving the NCI 60-panel cell line, the compound demonstrated notable cytotoxic effects with a mean growth inhibition percentage (GI%) indicating its potential as an anticancer agent .
Cell Cycle Analysis
Further investigations revealed that treatment with the compound led to cell cycle arrest in the S phase for MCF-7 cells, promoting apoptosis significantly more than controls. This was evidenced by increased levels of caspase activity and alterations in key signaling pathways such as PI3K-Akt .
Enzyme Inhibition
The compound has been shown to act as a dual inhibitor of c-Met and Pim-1 kinases:
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| c-Met | 0.163 | Competitive inhibition |
| Pim-1 | 0.283 | Competitive inhibition |
These findings suggest that this compound could be developed into a therapeutic agent targeting these pathways in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth through mechanisms similar to those observed in its anticancer activity, potentially involving enzyme inhibition .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazines and features a unique combination of functionalities that contribute to its biological activities. The synthesis typically involves several key steps:
- Formation of Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
- Thioether Formation : The core is reacted with thiol-containing compounds to introduce the thioether linkage.
- Amidation : The final step involves amidation with ethyl 4-aminobenzoate under mild conditions.
Anticancer Properties
Research indicates that Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 3.5 |
| HeLa (Cervical) | 4.2 |
The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have highlighted its efficacy against various bacterial strains, suggesting it could serve as a potential antibiotic agent. For instance, derivatives of similar triazole compounds have displayed broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular processes and is particularly relevant in the context of cancer treatment .
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison using data from the provided evidence:
Structural Analogues with Triazole-Containing Cores
Key Observations :
- The target compound’s triazolopyridazine core distinguishes it from thiazolo-triazole () and pyrazole () analogs, likely affecting electronic properties and target selectivity.
- The thioacetyl linker in the target compound contrasts with the methyl-fluorophenyl group in ’s compound, which may reduce steric hindrance and improve binding pocket compatibility .
- Synthetic complexity : highlights azide-based click chemistry for pyrazole derivatives, whereas the target compound’s synthesis likely involves cyclocondensation of pyridazine precursors with triazole-forming reagents (inferred from ) .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s piperazine-ethyl carboxylate likely improves aqueous solubility compared to ’s azido-pyrazole derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
